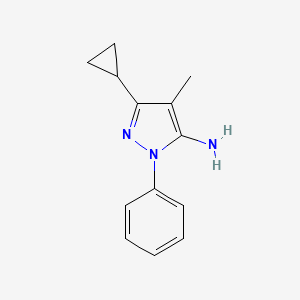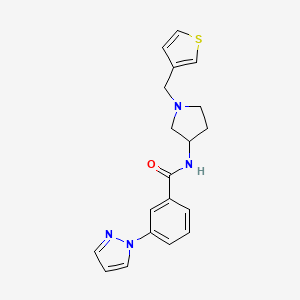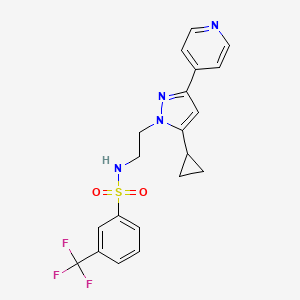![molecular formula C13H18F3NO4S2 B2622703 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396806-90-8](/img/structure/B2622703.png)
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a complex organic compound that features a combination of functional groups, including a methylsulfanyl group, a trifluoromethoxy group, and a benzenesulfonamido group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol likely involves multiple steps, including the introduction of each functional group. A possible synthetic route could involve:
Formation of the butan-2-ol backbone: This could be achieved through a Grignard reaction or an aldol condensation.
Introduction of the methylsulfanyl group: This could be done via a nucleophilic substitution reaction using a methylthiol reagent.
Attachment of the trifluoromethoxybenzenesulfonamido group: This step might involve a sulfonation reaction followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
The compound can undergo various types of reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The benzenesulfonamido group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated products.
Substitution: Various substituted aromatic compounds.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
The compound might be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonamido group could form hydrogen bonds with the enzyme.
相似化合物的比较
Similar Compounds
4-(methylsulfanyl)-2-{[4-(methoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(ethylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the trifluoromethoxy group in 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity and metabolic stability.
属性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQVTEKDYFLREI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-chloro-6-fluorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2622620.png)
![7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid](/img/structure/B2622622.png)

![N-(2,4-dimethylphenyl)-2-({6-[(2-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2622624.png)
![1,8,8-Trimethyl-3-(naphthalen-1-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2622626.png)

![2-cyclopentyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2622630.png)



![4-((2-(4-Methoxyphenyl)thiazolidin-3-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2622636.png)


![N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2622641.png)
